6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine chemical properties
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine chemical properties
An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its core chemical and physical properties, established synthesis methodologies, and its reactivity, with a particular focus on its utility as a versatile synthetic intermediate. We explore its application as a foundational building block for developing complex molecules, including kinase inhibitors, by leveraging the strategic placement of the bromine atom for cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important scaffold.
Introduction: The Significance of the Tetrahydro-1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, a class of molecular frameworks that are capable of binding to multiple biological targets.[1][2][3] First identified in the late 19th century, this heterocyclic system has become the foundation for numerous therapeutic agents, most notably antibacterial drugs like nalidixic acid and enoxacin.[4][5]
The partial saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,8-naphthyridine structure introduces critical changes to the molecule's properties. This modification imparts a three-dimensional character and conformational flexibility, which is often crucial for optimizing interactions with biological targets.[4] These scaffolds have been successfully employed as arginine mimetics in the development of integrin inhibitors, demonstrating their value in creating sophisticated therapeutic candidates.[6] The introduction of a bromine atom at the 6-position, as in the title compound, creates a versatile synthetic handle, enabling a wide array of chemical transformations and making it a highly valuable building block for combinatorial chemistry and targeted drug design.[4]
Physicochemical and Structural Properties
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic framework with the molecular formula C8H9BrN2.[4] The saturation of the 1,2,3,4-positions distinguishes it from its fully aromatic parent, creating a more flexible molecular structure.[4] The bromine substituent at the 6-position introduces significant electronic and steric effects that are pivotal to its chemical behavior and reactivity patterns.[4]
| Property | Value | Source |
| IUPAC Name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | [4] |
| CAS Number | 1023813-80-0 | [4][7] |
| Molecular Formula | C8H9BrN2 | [4] |
| Molecular Weight | 213.08 g/mol | [4] |
| Appearance | Light yellow to brown solid | [8] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [8] |
| Predicted pKa | 2.80 ± 0.20 | [8] |
Synthesis and Methodologies
The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is most commonly achieved through the electrophilic bromination of the 1,2,3,4-tetrahydro-1,8-naphthyridine precursor. The electron-donating nature of the saturated ring's amine activates the adjacent aromatic ring, directing the bromination to the 6-position.
Workflow: Synthesis via Electrophilic Bromination
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via NBS Bromination
This protocol describes a representative method for the synthesis of the target compound.
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Derivatization
The synthetic utility of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine stems primarily from the reactivity of the C-Br bond. This site serves as an anchor point for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the coupling of various aryl or heteroaryl boronic acids at the 6-position of the naphthyridine scaffold, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling an arylboronic acid to the title compound.
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Setup: To a reaction vial, add 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as potassium carbonate (2.5 eq).[9]
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Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1-propanol or dioxane) and water.
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Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
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Heating: Heat the reaction mixture to 90-100 °C for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
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Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over sodium sulfate, concentrate, and purify via column chromatography to obtain the coupled product.
Applications in Research and Drug Development
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a foundational scaffold for building more complex and potent molecules.
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Kinase Inhibitors: The compound is a valuable building block for the synthesis of kinase inhibitors.[4] By functionalizing the 6-position, researchers can design molecules that fit into the ATP-binding pocket of specific kinases, thereby modulating signaling pathways implicated in diseases like cancer and inflammatory disorders.[4]
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Antimicrobial Agents: The broader 1,8-naphthyridine class is well-known for its antimicrobial properties.[10] Derivatives synthesized from this bromo-intermediate can be screened for activity against various bacterial and fungal strains.
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CNS-Active Compounds: The 1,8-naphthyridine scaffold has been explored for its potential to treat neurodegenerative disorders and depression.[1][2] This intermediate provides a route to novel analogues for CNS drug discovery programs.
Role in Drug Discovery Pipeline
Caption: The role of the title compound in a typical drug discovery workflow.
Safety and Handling
Proper handling of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is essential due to its potential hazards. Adherence to standard laboratory safety protocols is mandatory.
GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [7] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [7] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [7] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [7][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [7][11] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | [7][11] |
Recommended Precautionary Measures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][11] Wash hands and skin thoroughly after handling.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] Seek medical attention if symptoms persist.
Conclusion
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a strategically important heterocyclic building block. Its unique combination of a flexible, three-dimensional saturated ring and a reactive bromine handle on the aromatic portion makes it an exceptionally valuable tool for medicinal chemists. Its utility in the synthesis of kinase inhibitors and other potential therapeutic agents underscores its significance in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, enables researchers to fully leverage the potential of this versatile scaffold in the creation of novel and impactful molecules.
References
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Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[8][12]-naphthyridine via Reductive Amination of Schiff's Bases. (2009). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Retrieved January 4, 2026, from [Link]
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Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2016). Beilstein Journals. Retrieved January 4, 2026, from [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004). ACS Publications. Retrieved January 4, 2026, from [Link]
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1,8-Naphthyridine. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2021). MDPI. Retrieved January 4, 2026, from [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). Archiv der Pharmazie. Retrieved January 4, 2026, from [Link]
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